methyl[(naphthalen-1-yl)methyl]nitrosoamine
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Overview
Description
Methyl[(naphthalen-1-yl)methyl]nitrosoamine is a chemical compound with the molecular formula C12H12N2O. It is also known by other names such as N-Nitroso Terbinafine EP Impurity A and N-Methyl-N-(1-naphthylmethyl)nitrous Amide . This compound is a derivative of naphthalene and is characterized by the presence of a nitroso group attached to a methylated naphthylmethylamine structure.
Preparation Methods
The synthesis of methyl[(naphthalen-1-yl)methyl]nitrosoamine typically involves the nitrosation of N-methyl-1-naphthalenemethylamine. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions, including temperature and pH, are carefully monitored to ensure the selective formation of the nitroso compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl[(naphthalen-1-yl)methyl]nitrosoamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl[(naphthalen-1-yl)methyl]nitrosoamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies involving this compound help in understanding the biological effects of nitroso compounds.
Medicine: Research on its potential therapeutic effects and toxicity is ongoing.
Mechanism of Action
The mechanism of action of methyl[(naphthalen-1-yl)methyl]nitrosoamine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects . The molecular targets include enzymes and genetic material, and the pathways involved are related to nitrosation reactions and subsequent cellular responses.
Comparison with Similar Compounds
Methyl[(naphthalen-1-yl)methyl]nitrosoamine can be compared with other nitroso compounds such as:
N-Nitrosodimethylamine: Known for its carcinogenic properties.
N-Nitrosodiethylamine: Another nitroso compound with similar biological effects.
N-Nitrosomorpholine: Used in research for its mutagenic properties.
The uniqueness of this compound lies in its specific structure, which combines the naphthalene moiety with a nitroso group, leading to distinct chemical and biological properties.
Properties
CAS No. |
296760-88-8 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-methyl-N-(naphthalen-1-ylmethyl)nitrous amide |
InChI |
InChI=1S/C12H12N2O/c1-14(13-15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 |
InChI Key |
BQXBCROAMKLKCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)N=O |
Purity |
95 |
Origin of Product |
United States |
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